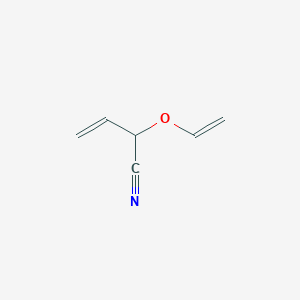

2-(Ethenyloxy)but-3-enenitrile

Beschreibung

2-(Ethenyloxy)but-3-enenitrile is an unsaturated nitrile derivative characterized by a but-3-enenitrile backbone with an ethenyloxy (vinyloxy) substituent at the C2 position.

Eigenschaften

IUPAC Name |

2-ethenoxybut-3-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-3-6(5-7)8-4-2/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNMPDGRBKUJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C#N)OC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60822523 | |

| Record name | 2-(Ethenyloxy)but-3-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60822523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79929-67-2 | |

| Record name | 2-(Ethenyloxy)but-3-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60822523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus (V) oxide (P4O10).

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain the desired nitrile.

Industrial Production Methods

Industrial production of 2-(Ethenyloxy)but-3-enenitrile typically involves large-scale reactions using the methods mentioned above, with optimized conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the nitrile group can be converted to carboxylic acids or amides under specific conditions.

Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.

Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the ether group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Ethenyloxy)but-3-enenitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ethers.

Industry: Used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Ethenyloxy)but-3-enenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can act as an electrophile, while the ethenyloxy group can participate in nucleophilic substitution reactions. These interactions are facilitated by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the ether group.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below summarizes key structural features and molecular properties of 2-(Ethenyloxy)but-3-enenitrile and its analogs:

Key Observations :

- The trimethylsilyloxy group in enhances lipophilicity and steric hindrance.

- Molecular Weight : The target compound has a lower molecular weight (109.12 g/mol) compared to heteroaryl-substituted analogs (e.g., 283.35 g/mol for thiazolyl derivative ), suggesting higher volatility and possibly different solubility profiles.

Nitrile Group Reactivity

- All compounds feature a nitrile group, enabling nucleophilic additions or cyclization reactions. However, substituents modulate reactivity: Ethenyloxy Group: The conjugated double bond in 2-(Ethenyloxy)but-3-enenitrile may participate in Diels-Alder reactions or act as a monomer in radical polymerization, similar to ethenyloxy-containing polymers in .

Substituent-Directed Reactions

- Ethoxy vs. Ethenyloxy : Ethoxy groups (e.g., in ) are less reactive toward elimination but may undergo hydrolysis under acidic conditions. Ethenyloxy groups are more prone to elimination or polymerization.

- Trimethylsilyloxy : The silyl group in acts as a protecting group, enhancing stability against hydrolysis but requiring fluoride ions for deprotection .

Spectroscopic Properties

- IR Spectroscopy :

- NMR Spectroscopy: In 3-Ethoxy-2-(2-pyridinyl)propenonitrile , pyridinyl protons resonate downfield (δ 8.5–9.0 ppm), while ethenyloxy protons in the target compound may show splitting due to adjacent double bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.